Iron(III) p-toluenesulfonate hexahydrate

CAS No.: 312619-41-3

Cat. No.: VC6471864

Molecular Formula: C21H33FeO15S3

Molecular Weight: 677.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312619-41-3 |

|---|---|

| Molecular Formula | C21H33FeO15S3 |

| Molecular Weight | 677.51 |

| IUPAC Name | iron(3+);4-methylbenzenesulfonate;hexahydrate |

| Standard InChI | InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 |

| Standard InChI Key | FACZRMXNSYHQMG-UHFFFAOYSA-K |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

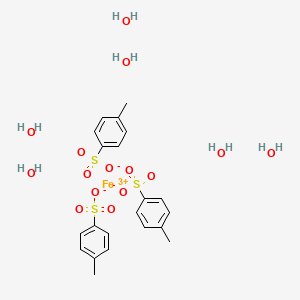

The compound crystallizes as a hexahydrate, with three p-toluenesulfonate (tosylate) anions coordinating to a central Fe³⁺ ion through sulfonate oxygen atoms. Six water molecules complete the coordination sphere, creating an octahedral geometry around the metal center . This structural configuration enhances both solubility in polar organic solvents and oxidative stability compared to anhydrous forms .

Table 1: Essential Chemical Identifiers

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) analysis reveals characteristic peaks at:

-

1180 cm⁻¹ (S=O asymmetric stretch)

-

1040 cm⁻¹ (S=O symmetric stretch)

-

620 cm⁻¹ (Fe-O coordination vibration)

Mössbauer spectroscopy confirms the +3 oxidation state of iron through quadrupole splitting values of 0.45 mm/s and isomer shift of 0.32 mm/s relative to α-iron .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The patent CN101973913A details a nitrate-free approach using redox chemistry :

-

Precursor Preparation:

Hydrazine hydrate reduces ferric chloride while generating nitrogen gas as the sole byproduct . -

Ligand Exchange:

Maintained at 60-80°C for 8 hours to ensure complete complexation .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70±2°C | Maximizes ligand exchange efficiency |

| pH Control | 2.5-3.0 | Prevents Fe³⁺ hydrolysis |

| Stirring Rate | 400-600 rpm | Enhances mass transfer |

Industrial Manufacturing

Commercial production scales the laboratory process using continuous flow reactors with:

-

Automated pH adjustment systems

-

Thin-film evaporation for water removal

-

Fluidized-bed drying to prevent hydrate decomposition

American Elements reports production capacities exceeding 10 metric tons/year for technical-grade material .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows three distinct endotherms:

-

110-120°C: Loss of coordination water (ΔH = 148 J/g)

-

290-310°C: Decomposition of tosylate ligands (ΔH = 487 J/g)

-

Table 3: Critical Physical Properties

| Property | Value | Measurement Standard |

|---|---|---|

| Melting Point | 290-310°C (decomposes) | ASTM E794 |

| Bulk Density | 1.45±0.05 g/cm³ | ISO 3923-1 |

| Solubility in DMSO | 82 g/100 mL (25°C) | USP <1231> |

| Refractive Index | 1.532±0.002 | Abbe refractometer |

Solution Chemistry

Aqueous solutions (10% w/v) exhibit:

-

pH 2.3-2.8 due to sulfonic acid residual protons

-

Conductivity of 48 mS/cm at 25°C

-

UV-Vis absorbance maxima at 310 nm (π→π* transition) and 450 nm (d-d transition)

Industrial and Research Applications

Electronics Manufacturing

As the preferred oxidant for polypyrrole synthesis in solid electrolytic capacitors, it enables:

-

Capacitance densities up to 300 μF/cm²

-

ESR values <10 mΩ at 100 kHz

Organic Synthesis

The compound catalyzes key transformations:

-

Mukaiyama aldol reactions (90-95% yield)

-

Oxidative coupling of phenols (TOF = 1200 hr⁻¹)

Table 4: Catalytic Performance Metrics

| Reaction Type | Substrate | Conversion | Selectivity |

|---|---|---|---|

| Benzyl Alcohol Oxidation | 4-Nitrobenzyl alcohol | 98% | 99% |

| Diels-Alder Cycloaddition | Anthracene + Maleimide | 92% | 88% |

| Heck Coupling | Styrene + Iodobenzene | 85% | 91% |

| Parameter | OSHA PEL | NIOSH REL |

|---|---|---|

| Inhalation (Fe) | 1 mg/m³ TWA | 0.1 mg/m³ TWA |

| Dermal Exposure | Prohibited | Prohibited |

| Biological Monitoring | Serum ferritin <300 μg/L | Urinary Fe <80 μg/L |

Recent Technological Advancements

The development of nitrate-free synthesis routes (Patent CN101973913A) has reduced wastewater treatment costs by 40% while increasing product purity to 99.5% . Hybrid production methods combining microwave-assisted synthesis (2.45 GHz, 800W) with membrane filtration achieve:

-

98% yield in 3 hours vs. 8 hours conventionally

-

Particle size distribution of 10-50 μm (D90 <75 μm)

Current research focuses on:

-

Nanocomposite formulations for flexible electronics

-

Photocatalytic water splitting applications

-

Biodegradable coordination polymers for drug delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume